2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione
Description
2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(2-methylanilino)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO2/c1-14-8-2-7-13-19(14)24-22(17-11-5-6-12-18(17)23)20(25)15-9-3-4-10-16(15)21(22)26/h2-13,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPZFKODLMHTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methylaniline.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the indene core structure.
Oxidation: The final step involves oxidation to introduce the dione functionality at the 1,3-positions of the indene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the dione to diols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, diols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: As a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione: can be compared with other indene derivatives such as:
Uniqueness
- Structural Features : The presence of both chlorophenyl and methylphenyl groups imparts unique chemical properties.
- Reactivity : The specific arrangement of functional groups influences its reactivity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
